

#### **BPI-15086: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	BPI-15086	
Cat. No.:	B15569251	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BPI-15086**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in oncology research and drug development.

# **Chemical Structure and Physicochemical Properties**

**BPI-15086** is an orally available, irreversible, mutant-selective inhibitor of EGFR.[1] The chemical structure and key physicochemical properties are summarized below.

#### Chemical Structure:

While a definitive publicly available IUPAC name and structure diagram from a primary publication are not readily accessible, the structure is available from commercial suppliers. Based on available information, **BPI-15086** belongs to the class of pyrimidine derivatives, a common scaffold for EGFR inhibitors.

#### Physicochemical Properties:

Specific experimental data on properties such as melting point and solubility are not widely published. The following table summarizes available information.



Property	Value	Source
CAS Number	1644502-33-9	[2]
Molecular Formula	Not explicitly stated in reviewed sources	-
Molecular Weight	Not explicitly stated in reviewed sources	-
Solubility	Soluble in DMSO	Implied by in vitro assay descriptions
Physical State	Solid (as oral tablet formulation)	[3]

#### **Mechanism of Action**

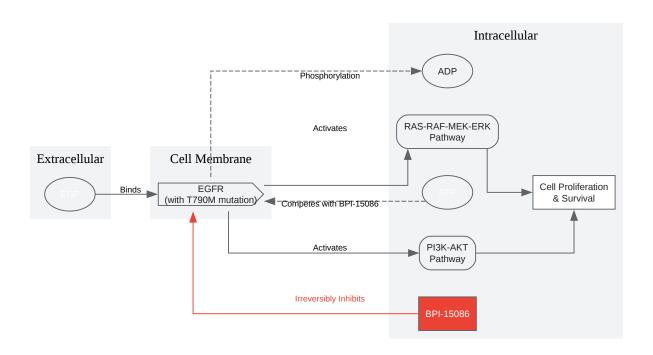
**BPI-15086** is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation.[3] This mutation is a common mechanism of acquired resistance to first-and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[3]

**BPI-15086** acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[3] Its irreversible binding to the mutant EGFR prevents downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of cancer cells harboring these mutations.[4]

## **Signaling Pathway**

The diagram below illustrates the EGFR signaling pathway and the point of intervention by **BPI-15086**.





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Caption: EGFR signaling pathway and inhibition by BPI-15086.

# Preclinical and Clinical Data In Vitro Kinase Inhibition

Preclinical studies have demonstrated the selective inhibitory activity of **BPI-15086** against EGFR T790M mutant kinase compared to wild-type (WT) EGFR.

Target	IC50 (nM)	Selectivity (WT/T790M)
EGFR T790M	15.7	~30-fold
Wild-Type EGFR	503	-



Data sourced from a phase I clinical trial publication, citing unpublished preclinical data.[3]

#### **Pharmacokinetics in Humans**

A phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC provided key pharmacokinetic parameters for **BPI-15086**.[3]

Parameter	Value (at 300 mg qd, steady state)
C <sub>max,ss</sub> (ng/mL)	924
T <sub>max,ss</sub> (h)	2.02 - 3.00
t1/2,ss (h)	4.78 - 9.84
CLss/F (L/h)	49.3 - 166
Vz/F (L)	556 - 3830
Accumulation Ratio (Rac of AUC <sub>0-24</sub> )	1.04 - 1.60

C<sub>max,ss</sub>: Maximum plasma concentration at steady state; T<sub>max,ss</sub>: Time to reach C<sub>max</sub> at steady state; t<sub>1</sub>/<sub>2,ss</sub>: Elimination half-life at steady state; CL<sub>ss</sub>/F: Apparent oral clearance at steady state; Vz/F: Apparent volume of distribution.[3]

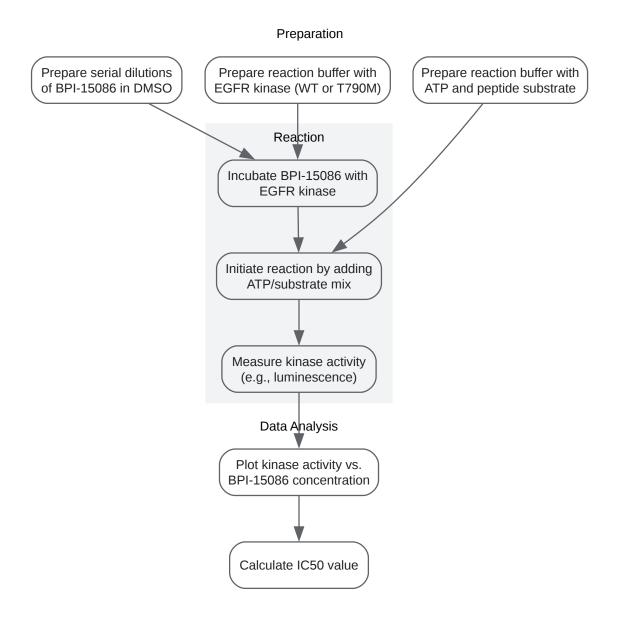
# **Experimental Protocols**

Detailed experimental protocols for **BPI-15086** are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.

## **EGFR Kinase Assay (In Vitro)**

This assay determines the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BPI-15086** against specific EGFR kinase variants.





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Caption: Workflow for an in vitro EGFR kinase inhibition assay.

#### Methodology:

 Compound Preparation: BPI-15086 is serially diluted in DMSO to create a range of concentrations.

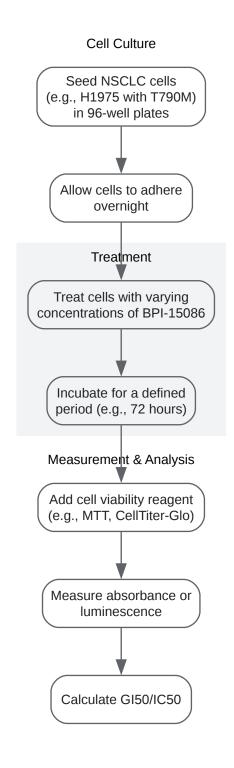


- Reaction Setup: In a microplate, recombinant human EGFR (either wild-type or T790M mutant) is pre-incubated with the various concentrations of BPI-15086 in a kinase reaction buffer.
- Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate.
- Signal Detection: The reaction progress, often measured by the amount of ADP produced (which corresponds to kinase activity), is monitored using a detection reagent that generates a luminescent or fluorescent signal.
- Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC<sub>50</sub> value is determined using a suitable curve-fitting model.

## **Cell Viability Assay**

This assay assesses the effect of BPI-15086 on the proliferation of cancer cell lines.





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Caption: Workflow for a cell viability assay.

Methodology:

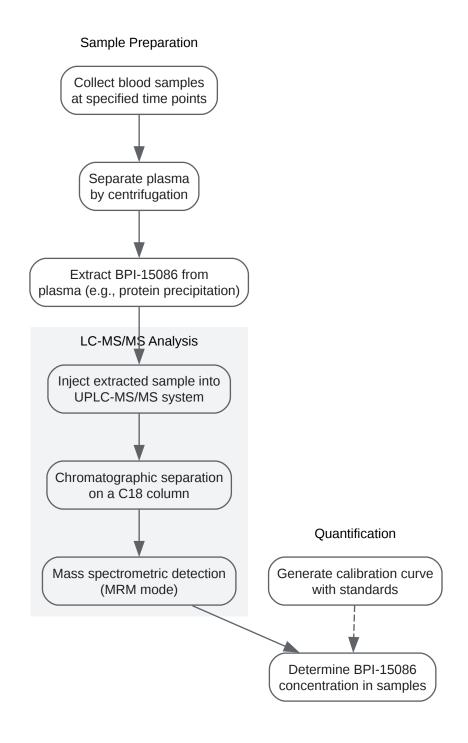


- Cell Seeding: Human NSCLC cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) are seeded into 96-well plates and allowed to attach overnight.
- Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of BPI-15086.
- Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
- Viability Assessment: A cell viability reagent (such as MTT or a luminescent ATP-based assay) is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
- Data Analysis: The resulting signal is measured, and the concentration of **BPI-15086** that inhibits cell growth by 50% (GI<sub>50</sub> or IC<sub>50</sub>) is calculated.

# Pharmacokinetic Analysis in Human Plasma

This protocol describes the quantification of **BPI-15086** in plasma samples from clinical trial participants.





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Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Methodology:



- Sample Collection: Blood samples are collected from patients at various time points after administration of BPI-15086.
- Plasma Separation: Plasma is isolated from the blood samples by centrifugation.
- Sample Extraction: **BPI-15086** and an internal standard are extracted from the plasma, typically through protein precipitation with a solvent like acetonitrile.
- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound is separated from other plasma components on a chromatography column and then detected and quantified by the mass spectrometer.
- Quantification: The concentration of **BPI-15086** in each sample is determined by comparing its response to a standard curve prepared with known concentrations of the compound.

#### Conclusion

**BPI-15086** is a promising third-generation EGFR-TKI with potent and selective activity against the T790M resistance mutation. The available preclinical and phase I clinical data demonstrate its potential as a therapeutic agent for NSCLC. This guide provides a foundational understanding of its chemical and biological properties, which can inform further research and development efforts.

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# References

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